

A Comparative Meta-Analysis of Clinical Trials Targeting TIM-3 in Oncology

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In the rapidly evolving landscape of cancer immunotherapy, T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor implicated in tumor-mediated immune suppression. Its expression on various immune cells, including exhausted T cells, is associated with a poor prognosis in several malignancies. Consequently, targeting TIM-3 has become a promising therapeutic strategy, with several monoclonal antibodies undergoing clinical investigation. This guide provides a meta-analysis of key clinical trials involving three prominent anti-TIM-3 agents: sabatolimab (MBG453), cobolimab (TSR-022), and LY3321367, offering a comparative overview of their efficacy and safety profiles.

Efficacy of TIM-3 Targeting Therapies

The clinical development of TIM-3 inhibitors has explored both monotherapy and combination approaches, primarily with anti-PD-1/PD-L1 agents, across a spectrum of solid and hematological malignancies. The data summarized below is collated from early-phase clinical trials and is intended to provide a comparative snapshot of the current landscape.

Solid Tumors

In patients with advanced solid tumors, TIM-3 inhibitors as monotherapy have demonstrated modest clinical activity. However, when combined with PD-1/PD-L1 blockade, there is evidence of enhanced anti-tumor responses, particularly in patients who have previously progressed on anti-PD-1/PD-L1 therapy.



Thera py	Trial (NCT)	Cance r Type	Treat ment Line	N	ORR (%)	DCR (%)	Media n PFS (mont hs)	Media n OS (mont hs)	Citatio n
Sabat olimab (800 mg Q4W) + Sparta lizuma b (400 mg Q4W)	NCT0 26082 68	Advan ced Solid Tumor s	Pre- treated	86	6	-	-	-	[1]
Colore ctal Cance r	Pre- treated	-	2/6 patient s had PR	-	-	-	[1]		
NSCL C	Pre- treated	-	1 PR	-	-	-	[1]		
Coboli mab + Dostar limab (500 mg Q3W)	AMBE R (NCT0 28176 33)	Advan ced/M etastat ic NSCL C	Post- PD- (L)1	84	8.3	21.4	1.9 - 2.1 (dose- depen dent)	6.2 - 11.6 (dose- depen dent)	[2]
Coboli mab (1 mg/kg) + Nivolu mab (3	AMBE R (NCT0 28176 33)	Advan ced Solid Tumor s	Pre- treated	7	42.9	-	-	-	[3]



mg/kg Q2W)									
LY332 1367 Monot herapy	NCT0 30991 09	Advan ced Solid Tumor s	Pre- treated	30	3.3	40	-	-	[4],[5]
NSCL C (PD- 1/L1 refract ory)	Post- PD- (L)1	23	0	35	1.9	-	[5]		
NSCL C (PD- 1/L1 respon ders)	Post- PD- (L)1	14	7	50	7.3	-	[5]		
LY332 1367 + LY330 0054 (anti- PD- L1)	NCT0 30991 09	Advan ced Solid Tumor s	Pre- treated	91	4	42	-	-	[5]

ORR: Overall Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer; PR: Partial Response. Doses for Cobolimab + Dostarlimab in the NSCLC cohort were 100 mg, 300 mg, and 900 mg.

Hematological Malignancies

In hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), TIM-3 inhibitors in combination with hypomethylating agents (HMAs) have shown promising results.



Therapy	Trial (NCT)	Cancer Type	Treatment Line	N	ORR (%)	Citation
Sabatolima b + Decitabine/ Azacitidine	NCT03066 648	Newly Diagnosed AML	HMA- naïve, unfit for intensive chemo	34	41.2	
High-Risk MDS	HMA-naïve	35	62.9			

Safety and Tolerability

A crucial aspect of novel immunotherapies is their safety profile. The following table summarizes key treatment-related adverse events (TRAEs) observed in clinical trials of TIM-3 inhibitors.



Therapy	Trial (NCT)	Most Common TRAEs (%)	Grade ≥3 TRAEs (%)	Citation
Sabatolimab Monotherapy	NCT02608268	Fatigue (9%)	-	[1]
Sabatolimab + Spartalizumab	NCT02608268	Fatigue (15%)	-	[1]
Cobolimab Monotherapy	AMBER (NCT02817633)	Fatigue, nausea, vomiting, rash (overall 67.4%)	4.3	[3]
Cobolimab + Dostarlimab	AMBER (NCT02817633)	-	13.1	[2]
LY3321367 Monotherapy	NCT03099109	Pruritus, rash, fatigue, anorexia, infusion-related reactions	2 patients with Grade ≥3 (dyspnea, lipase increase)	[4],[5]
LY3321367 + LY3300054	NCT03099109	Mild (Grade ≤2)	1 patient with Grade 3 anemia	[4]
Sabatolimab + HMAs	NCT03066648	Thrombocytopenia, a, neutropenia, anemia, febrile neutropenia (similar to HMA alone)	-	[6]

Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in these trials is essential for a critical appraisal of the results.

Sabatolimab ± Spartalizumab in Advanced Solid Tumors (NCT02608268)



- Study Design: A Phase I/II, multicenter, open-label study with dose-escalation and expansion cohorts.[7]
- Patient Population: Adults with advanced, unresectable solid tumors who have progressed on standard therapy. Patients with melanoma and NSCLC were excluded from the doseranging part.[7]
- Inclusion Criteria: ECOG performance status of 0 or 1, measurable disease as per RECIST
 v1.1, and willingness to undergo tumor biopsies.
- Exclusion Criteria: Symptomatic CNS metastases, history of severe hypersensitivity to monoclonal antibodies, and active HIV, HBV, or HCV infection.
- Treatment Regimens:
 - Monotherapy: Sabatolimab administered intravenously at doses ranging from 20 to 1200 mg every 2 or 4 weeks.[7]
 - Combination Therapy: Sabatolimab (20-1200 mg Q2W or Q4W) administered with spartalizumab (80-400 mg Q2W or Q4W).[7] The recommended Phase 2 dose (RP2D) for the combination was sabatolimab 800 mg Q4W with spartalizumab 400 mg Q4W.[8]
- Endpoints: The primary objectives were to assess safety and tolerability and to determine the MTD and/or RP2D. Secondary objectives included preliminary anti-tumor activity (ORR, DCR), pharmacokinetics, and pharmacodynamics.[7]

Cobolimab ± Dostarlimab in Advanced Solid Tumors (AMBER Trial - NCT02817633)

- Study Design: A Phase 1, multi-center, open-label study with dose-escalation and cohort-expansion parts.[3]
- Patient Population: Patients with advanced solid tumors. The part 2B expansion cohort focused on patients with advanced/metastatic NSCLC previously treated with an anti-PD-(L)1 therapy.[9]



- Inclusion Criteria: Adults with adequate organ function. For the NSCLC cohort, patients must have received prior anti-PD-(L)1 therapy.[9]
- Exclusion Criteria: Prior treatment with an anti-LAG-3 or anti-TIM-3 agent, and for the NSCLC cohort, known EGFR mutation, ALK translocation, or ROS1 mutation.
- Treatment Regimens:
 - Monotherapy: Cobolimab administered intravenously at various doses.[3]
 - Combination Therapy: Cobolimab (100, 300, or 900 mg IV) plus dostarlimab (500 mg IV)
 every 3 weeks.[9]
- Endpoints: Primary endpoints were safety, tolerability, and RP2D. Secondary endpoints included ORR, DCR, and overall survival.[3][9]

LY3321367 ± LY3300054 in Advanced Solid Tumors (NCT03099109)

- Study Design: A Phase 1a/1b, open-label, dose-escalation and expansion study.[4]
- Patient Population: Patients with histologically confirmed advanced, relapsed/refractory solid tumors.[4]
- Inclusion Criteria: For Phase 1a, prior PD-1/PD-L1 therapy was allowed if toxicities were resolved.[1]
- Exclusion Criteria: Active or chronic infections (HIV, HBV, HCV), active autoimmune disorders, and use of chronic supraphysiologic doses of corticosteroids.[1]
- Treatment Regimens:
 - Monotherapy (Arm A): LY3321367 administered intravenously at doses from 3 mg to 1200 mg every 2 weeks.[4]
 - Combination Therapy (Arm B): LY3321367 (70 mg 1200 mg) in combination with LY3300054 (200 mg - 700 mg) every 2 weeks. The RP2D for the combination was



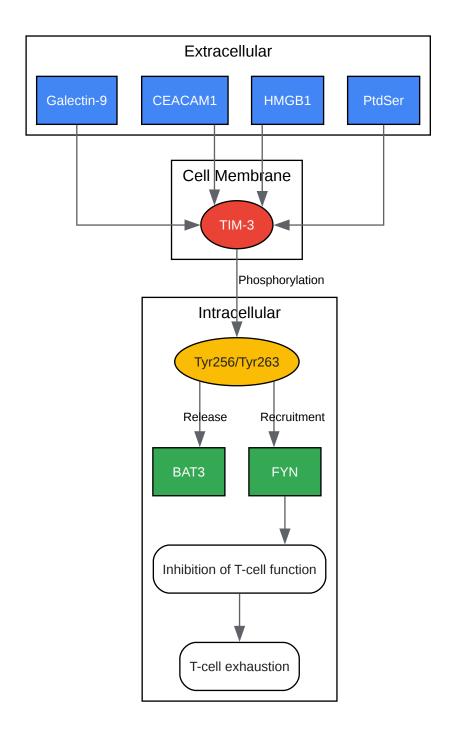
LY3321367 1200 mg IV Q2W for cycles 1-2, followed by 600 mg Q2W.[4]

 Endpoints: Primary objectives were to assess safety and tolerability and determine the RP2D. Secondary endpoints included pharmacokinetics, immunogenicity, and clinical efficacy (ORR).[4]

Visualizing the Mechanisms

To better understand the rationale behind TIM-3 targeting and the methodology of this metaanalysis, the following diagrams illustrate the TIM-3 signaling pathway and the workflow for conducting a systematic review of clinical trials.

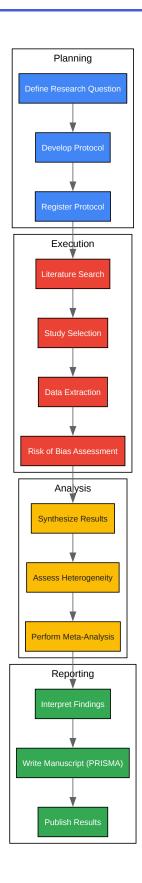




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Figure 1: Simplified TIM-3 Signaling Pathway.





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Figure 2: Meta-Analysis Workflow based on PRISMA Guidelines.



Conclusion

The landscape of TIM-3 targeting in oncology is dynamic, with ongoing research continuing to delineate the optimal therapeutic strategies. The current body of evidence suggests that while TIM-3 inhibitors have limited efficacy as monotherapy in advanced solid tumors, their combination with PD-1/PD-L1 blockade holds promise for overcoming resistance to immunotherapy. In hematological malignancies, the combination with hypomethylating agents has demonstrated encouraging response rates. As more data from later-phase trials become available, a clearer picture of the role of TIM-3 inhibitors in the armamentarium of cancer therapeutics will emerge. This guide serves as a foundational resource for researchers and clinicians to navigate the current clinical trial data and understand the scientific rationale underpinning this therapeutic approach.

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